p-(3-Allyl-3-methyl-1-triazeno)benzamide
Description
p-(3-Allyl-3-methyl-1-triazeno)benzamide is a benzamide derivative characterized by a triazeno group (N=N–N) substituted with an allyl and methyl group at the 3-position of the benzene ring. Benzamides are a versatile class of compounds with applications ranging from enzyme inhibition to receptor modulation, often influenced by substituents on the aromatic ring or amide group. The triazeno moiety in this compound introduces distinct electronic and steric properties, which may impact its reactivity, stability, and biological interactions compared to other benzamide derivatives.
Properties
CAS No. |
66974-73-0 |
|---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-[[methyl(prop-2-enyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C11H14N4O/c1-3-8-15(2)14-13-10-6-4-9(5-7-10)11(12)16/h3-7H,1,8H2,2H3,(H2,12,16) |
InChI Key |
KHOKERCIFUVQPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)N=NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact on Bioactivity
- This contrasts with non-electrophilic substituents like acyl or sulfamoyl groups in other benzamides .
- Fluorination vs. Triazeno: Fluorinated adamantane benzamides exhibit enhanced metabolic stability by blocking oxidation at bridgehead carbons . The triazeno group’s stability under physiological conditions remains uncharacterized but may be prone to hydrolysis or rearrangement.
Target Specificity
- Enzyme vs. Receptor Targeting: While Pfizer’s P2X7 antagonists rely on benzamide-backbone similarity to BzATP for receptor binding , PCAF HAT inhibitors depend on 2-acylamino side chains for enzyme inhibition . The triazeno compound’s target is unclear but could hypothetically interact with redox-sensitive pathways.
Metabolic and Structural Challenges
- Ortho-Substitution Effects: Benzamides with ortho-substitutions (e.g., tebufenozide) resist enzymatic hydrolysis due to steric hindrance . The triazeno group’s para-position may avoid such steric issues but could introduce electronic destabilization.
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